molecular formula C15H8Cl2N2O3 B2401061 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-49-6

2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2401061
CAS No.: 683235-49-6
M. Wt: 335.14
InChI Key: JIVSLCKOJZYOTP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound of significant interest in scientific research and development. This benzamide derivative features a hybrid structure incorporating both a 1,3-dioxoisoindoline moiety and a dichlorinated benzamide group. Such molecular architectures are frequently explored in medicinal chemistry for their potential to interact with various biological targets . Compounds containing the benzamide scaffold are known to exhibit a wide range of pharmacological activities and are often investigated as key intermediates or core structures in the synthesis of novel active molecules . The specific research applications and mechanism of action for this particular compound are areas of active investigation. Researchers value this chemical for its potential utility in developing new therapeutic agents and as a tool for biochemical studies. It is strictly intended for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-7-1-4-12(17)11(5-7)15(22)18-8-2-3-9-10(6-8)14(21)19-13(9)20/h1-6H,(H,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSLCKOJZYOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with an appropriate amine derivative. One common method includes the use of N,N’-dimethylformamide as a solvent and a reaction temperature of around 60°C . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through further chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of various solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with higher oxidation states .

Scientific Research Applications

2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituents Molecular Weight Melting Point (°C) Key Applications Safety/Regulatory Notes
This compound (hypothetical) Benzamide with 2,5-Cl₂ and 1,3-dioxoisoindol-5-yl Not reported Not reported Potential agrochemical/pharmaceutical No data available
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide Benzamide with 2,5-Cl₂ and 1,2,4-triazol-5-yl ~270 (estimated) Not reported Research compound GHS-compliant SDS available
Pronamide (3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide) Benzamide with 3,5-Cl₂ and 1,1-dimethylpropynyl 256.127 155 Herbicide (Kerb®) Regulated for agricultural use
2-Chloro-5-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide Benzamide with 2-Cl,5-I and 2-methyl-1,3-dioxoisoindol-5-yl 440.62 Not reported Experimental compound No safety data available

Key Structural and Functional Differences:

In contrast, the 1,3-dioxoisoindolyl group in the target compound may confer distinct electronic or steric properties due to its fused aromatic system and electron-withdrawing carbonyl groups. Pronamide employs a dimethylpropynyl group, which likely contributes to its herbicidal activity by inhibiting root growth in weeds. The methyl group and propynyl moiety enhance hydrophobicity, aiding soil retention.

Halogenation Patterns: 2,5-Dichloro substitution (common to the target compound and the triazolyl analog ) vs. 3,5-dichloro substitution in Pronamide : Chlorine positioning significantly affects molecular polarity and target specificity. For example, Pronamide’s 3,5-Cl₂ arrangement optimizes herbicidal efficacy, while 2,5-Cl₂ derivatives may exhibit different binding affinities.

Physicochemical Properties :

  • Melting Points : Pronamide’s high melting point (155°C) suggests strong crystalline packing due to its planar benzamide core and rigid substituents. The target compound’s melting point is unreported but may differ due to the dioxoisoindolyl group’s bulkiness.
  • Molecular Weight : The iodine-containing analog has a significantly higher molecular weight (440.62 vs. ~270 for triazolyl derivatives), impacting solubility and bioavailability.

Safety and Regulatory Status :

  • The triazolyl compound has a GHS-compliant safety data sheet, highlighting precautions for inhalation and skin contact. In contrast, Pronamide is a regulated herbicide with established environmental fate data. The target compound’s safety profile remains uncharacterized.

Research Implications and Gaps

  • Target Compound : The absence of direct data on this compound underscores the need for experimental studies on its synthesis, crystallography (e.g., using SHELX programs ), and bioactivity.
  • Safety Considerations : Analogous compounds’ regulatory histories emphasize the importance of evaluating halogenated benzamides for environmental persistence and toxicity.

Biological Activity

2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide (CAS Number: 683235-49-6) is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms and a benzamide group. Its molecular formula is C15H8Cl2N2O3C_{15}H_{8}Cl_{2}N_{2}O_{3}, and it has a molecular weight of approximately 335.14 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific protein kinases, which play critical roles in cellular signaling and regulation. This inhibition can lead to altered cellular processes, making the compound a candidate for therapeutic applications.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. The following table summarizes some of the potential therapeutic applications:

Therapeutic Area Potential Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that the compound could inhibit the proliferation of various cancer cell lines through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antimicrobial Properties : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mode of action was suggested to involve disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : Investigations into its interaction with protein kinases revealed that this compound could effectively bind to the active sites of these enzymes, inhibiting their activity and altering downstream signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Key Features Biological Activity
2,4-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamideLacks certain substituentsModerate anticancer activity
N-(1,3-Dioxoisoindolin-2-yl)benzamideNo chlorine substituentsLimited antimicrobial properties
Phthalimide DerivativesShares isoindoline scaffoldVaries widely in biological activity

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the isoindole and benzamide precursors. Key steps include:
  • Friedel-Crafts acylation to introduce the benzamide group.
  • Nucleophilic substitution for chlorination at positions 2 and 5 on the benzene ring.
  • Coupling reactions under controlled temperature (60–80°C) and inert atmosphere using solvents like dimethyl sulfoxide (DMSO) or ethanol .
    Optimization strategies include:
  • Varying stoichiometric ratios of reactants.
  • Testing catalysts (e.g., triethylamine for amide bond formation).
  • Adjusting reaction time and temperature to maximize yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and hydrogen/carbon environments .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : For absolute structural determination using programs like SHELXL for refinement .

Q. How can researchers design initial biological assays to screen for activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Use purified enzymes (e.g., kinases) to test competitive/non-competitive inhibition via spectrophotometric monitoring of substrate conversion .
  • Cell viability assays : Employ MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • SHELX workflows : Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution diffraction data to resolve bond angles and torsional strain .
  • Twinned data handling : Apply Hooft/Y absorption corrections in SHELXL to address crystal twinning artifacts .
  • Validation tools : Utilize CCDC Mercury for hydrogen-bonding network analysis and conformational flexibility assessment.

Q. What strategies address contradictory biological activity data across studies?

  • Methodological Answer :
  • Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Target validation : Combine siRNA knockdown with activity assays to confirm target specificity.
  • Computational docking : Validate binding modes using AutoDock Vina or Schrödinger to reconcile discrepancies in reported IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modifications to the dichlorobenzamide or isoindole moieties (e.g., substituting Cl with F or Br) .
  • QSAR modeling : Use Gaussian or MOE software to correlate electronic (HOMO/LUMO) and steric parameters with activity .
  • In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 models) to prioritize leads .

Q. What computational approaches model interactions between this compound and macromolecular targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to study binding stability and conformational changes .
  • Free-energy calculations : Apply MM-PBSA/GBSA to predict binding affinities .
  • Pharmacophore mapping : Use Phase (Schrödinger) to identify critical interaction motifs (e.g., hydrogen bonds with active-site residues) .

Methodological Notes

  • Controlled experiments : Replicate assays in triplicate with positive/negative controls.
  • Data cross-validation : Correlate crystallographic data with computational models to ensure accuracy.
  • Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.